molecular formula C23H27N5O3 B11407332 N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide

N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide

Cat. No.: B11407332
M. Wt: 421.5 g/mol
InChI Key: FBIAJPWHEJNIPO-UHFFFAOYSA-N
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Description

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperazine ring, a benzodiazole core, and a phenoxyacetamide moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE is unique due to its specific combination of a benzodiazole core, piperazine ring, and phenoxyacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H27N5O3

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-phenoxyacetamide

InChI

InChI=1S/C23H27N5O3/c1-17(29)28-12-10-27(11-13-28)15-22-25-20-14-18(8-9-21(20)26(22)2)24-23(30)16-31-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,24,30)

InChI Key

FBIAJPWHEJNIPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

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